![molecular formula C15H12N2O3S B14793504 3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid](/img/structure/B14793504.png)
3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with an α,β-unsaturated carbonyl compound under reflux conditions in a suitable solvent such as 1,4-dioxane . The reaction conditions often require the presence of a base, such as potassium carbonate, to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[2,1-b][1,3]thiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase in Mycobacterium tuberculosis, by binding to the active site and preventing substrate access . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[2,1-b][1,3]thiazine derivatives: These compounds also feature an imidazo[2,1-b][1,3]thiazole core and are known for their antimicrobial and anticancer properties.
Uniqueness
3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid is unique due to the presence of the 4-methoxyphenyl group, which enhances its biological activity and selectivity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C15H12N2O3S |
|---|---|
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H12N2O3S/c1-20-11-4-2-10(3-5-11)14-12(6-7-13(18)19)17-8-9-21-15(17)16-14/h2-9H,1H3,(H,18,19) |
Clave InChI |
KJNJHBRRZFAWIY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14793429.png)

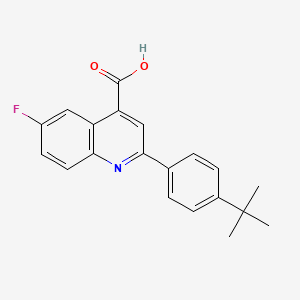
![Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B14793459.png)

![2-[ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B14793468.png)
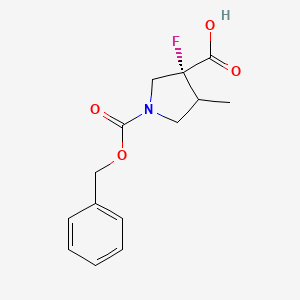
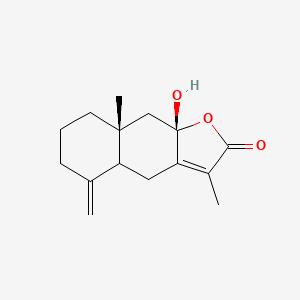
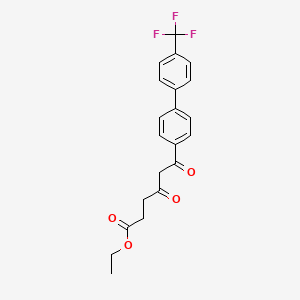
![3-[1-hydroxy-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-2-yl]sulfanylpropanoic acid](/img/structure/B14793487.png)
![5-tert-butoxycarbonyl-6,7-dihydro-4H-oxazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B14793498.png)
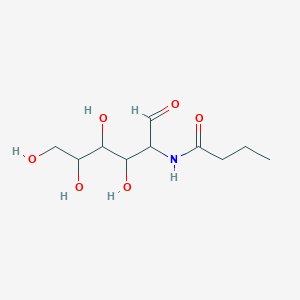
![3-[2-[2-[2-(3-Methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14793509.png)

